Scientific Field: Oncology
Summary of Application: 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3.
Methods of Application: The specific derivative compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). It also significantly inhibited the migration and invasion of 4T1 cells.
Results or Outcomes: This research has been developing a class of 1H-Pyrrolo[3,2-b]pyridine derivatives targeting FGFR with development prospects.
Scientific Field: Pharmacology
Summary of Application: A 1H-Pyrrolo[3,2-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, which exhibited potent kinase activity.
Methods of Application: The compound was found to exhibit potent kinase activity with an IC50 value of 48.6 nM.
Results or Outcomes: The compound could significantly inhibit tumor growth in xenografts of colorectal cancer in vivo.
Scientific Field: Virology
Summary of Application: 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to inhibit HIV-1.
Scientific Field: Biochemistry
Summary of Application: 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to inhibit Topoisomerase I.
Scientific Field: Mycology
Summary of Application: 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to have antifungal properties.
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring with a cyano group at the 5-position. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is C8H6N4, and it exhibits properties typical of nitrogen-containing heterocycles, such as solubility in organic solvents and stability under various conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reductions and bases for nucleophilic substitutions.
Research has shown that 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile exhibits significant biological activities:
The synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves several strategic steps:
Alternative synthetic routes may also involve multi-step processes that introduce functional groups at specific positions on the pyrrole or pyridine rings.
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile has several notable applications:
Interaction studies involving 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile have focused on its binding affinity to various biological targets:
These studies are crucial for understanding how this compound can be optimized for enhanced efficacy in drug development.
Several compounds share structural similarities with 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. Here are a few notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | Lacks a nitrogen atom at the 3-position | Different reactivity and biological activity |
| 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | Contains a nitro group | Enhanced reactivity due to nitro group |
| 3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | Contains a chlorine atom | Variation in chemical behavior due to chlorine |
The uniqueness of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile lies in its specific substitution pattern and the presence of the cyano group. This configuration influences its reactivity and biological properties significantly compared to similar compounds. Its ability to serve as a versatile building block for synthesizing more complex molecules further enhances its appeal in both medicinal chemistry and material science.